![molecular formula C25H29N3O3S2 B2412405 Ethyl 2-{[(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 674801-05-9](/img/structure/B2412405.png)

Ethyl 2-{[(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

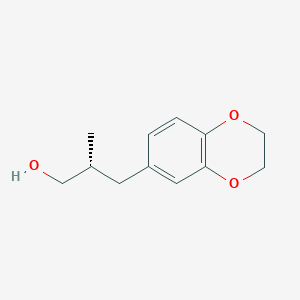

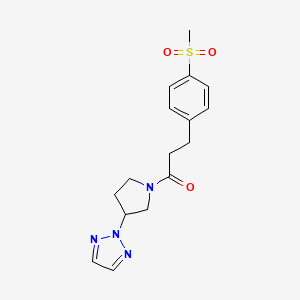

This compound is a complex organic molecule with the molecular formula C25H29N3O3S2 and a molecular weight of 483.64606 . It contains several functional groups, including an ethyl ester, a carbonyl group, and an amino group .

Synthesis Analysis

A multicomponent synthesis was employed for the synthesis of this compound . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give a benzo thieno thiazin-4-one . Acylation of the amino-ester with chloroacetyl chloride in DCM and Et3N afforded the acylated ester . The amino-ester was cyclized to a benzo thieno pyrimidin-4-one, which was reacted with some alkylating agents leading to alkylation at nitrogen .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl group attached to a tetrahydro-1-benzothiophene-3-carboxylate group via a carbonyl and an amino group .Chemical Reactions Analysis

The compound has been used in the synthesis of various derivatives . For instance, a hydrazide was utilized as a synthon for the synthesis of derivatives . Chloro-thieno pyrimidine was synthesized and reacted with hydrazine hydrate to afford a hydrazino derivative, which was used as a scaffold for getting other derivatives .Physical And Chemical Properties Analysis

The compound has a molecular weight of 483.64606 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available literature.Aplicaciones Científicas De Investigación

Novel Transformations in Thienopyrimidine Synthesis

Research by Pokhodylo et al. (2010) explored novel transformations in Gewald thiophenes, particularly in thienopyrimidine synthesis. They found that ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a compound structurally related to our compound of interest, did not yield tetrazole derivatives but rather derivatives of thieno[2,3-d]pyrimidin-4(3H)-one and thieno[2,3-d][1,3]oxazin-4-one (Pokhodylo et al., 2010).

Synthesis of Antimicrobial and Antiinflammatory Agents

Narayana et al. (2006) demonstrated the conversion of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate into compounds with potential as antimicrobial and non-steroidal anti-inflammatory agents. This highlights the versatility of such compounds in pharmaceutical applications (Narayana et al., 2006).

Reactions for Novel Hypnotic Activity Compounds

Ghorab et al. (1995) studied the conversion of ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate into benzothieno[2,3-d]pyrimidine derivatives with potential hypnotic activity. This research underscores the therapeutic potential of these compounds in neuropsychopharmacology (Ghorab et al., 1995).

Applications in Recyclization Reactions

Shipilovskikh et al. (2014) studied the reaction of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with primary amines, revealing its utility in synthesizing ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates (Shipilovskikh et al., 2014).

Synthesis of New Heterocyclic Systems

Sauter et al. (1976) conducted acylation of ethyl 2-amino-thiophene-3-carboxylates, followed by introduction of a basic substituent, leading to the formation of new heterocyclic systems like 2-aryl-thieno[2,3-d]pyrimidin-4(3H)-ones. This illustrates the role of such compounds in heterocyclic chemistry (Sauter et al., 1976).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-[(6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3S2/c1-2-31-25(30)19-15-10-7-8-12-18(15)32-24(19)28-22(29)21-20(26)16-13-14-9-5-3-4-6-11-17(14)27-23(16)33-21/h13H,2-12,26H2,1H3,(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSGFRFQCGSZPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C4=C(S3)N=C5CCCCCCC5=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{[(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B2412331.png)

![6-Bromopyrazolo[1,5-a]pyridin-3-amine](/img/structure/B2412335.png)

![2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B2412337.png)

![N-[4-(acetylamino)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2412338.png)

![N-(3-methoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2412342.png)